molecular formula C15H28O3 B12433637 Eudesmane-1beta,4beta,7alpha-triol

Eudesmane-1beta,4beta,7alpha-triol

Cat. No.: B12433637
M. Wt: 256.38 g/mol
InChI Key: HZQODNRPUJAVLV-IFOPZJACSA-N
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Description

Eudesmane-1β,4β,7α-triol (CAS: 145400-02-8) is a eudesmane-type sesquiterpenoid with the molecular formula C₁₅H₂₈O₃. It is characterized by three hydroxyl groups at positions 1β, 4β, and 7α on the eudesmane skeleton. This compound is commonly isolated from plant sources, such as Homalomena occulta, and serves as a reference standard in pharmaceutical quality control due to its high purity (≥98%) and well-defined analytical profiles . Its structural elucidation relies on advanced spectroscopic techniques, including HPLC, MS, IR, and NMR, which are critical for verifying its identity and purity in research and industrial applications .

Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(4S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol

InChI

InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11?,12?,13-,14+,15+/m1/s1

InChI Key

HZQODNRPUJAVLV-IFOPZJACSA-N

Isomeric SMILES

CC(C)[C@@]1(CC[C@]2(C(CC[C@](C2C1)(C)O)O)C)O

Canonical SMILES

CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O

Origin of Product

United States

Preparation Methods

Natural Extraction and Isolation

Eudesmane-1β,4β,7α-triol is predominantly isolated from plants in the Asteraceae and Araceae families, such as Homalomena occulta and Artemisia species. Key steps include:

Solvent Extraction

  • Plant Material : Dried rhizomes or aerial parts are ground into powder and subjected to sequential solvent extraction. Polar solvents (e.g., methanol, ethanol) are preferred due to the compound’s hydroxyl groups.
  • Maceration/Soxhlet : Prolonged maceration (72–120 hours) or Soxhlet extraction with ethanol yields crude extracts enriched in sesquiterpenoids.

Chromatographic Isolation

  • Silica Gel Column Chromatography : Crude extracts are fractionated using gradient elution (hexane:ethyl acetate → ethyl acetate:methanol). Eudesmane-1β,4β,7α-triol typically elutes in medium-polarity fractions (30–50% ethyl acetate).
  • Reverse-Phase HPLC : Final purification employs C18 columns with acetonitrile:water (65:35 v/v) mobile phases, achieving >95% purity.
Table 1: Isolation Parameters for Eudesmane-1β,4β,7α-Triol
Parameter Conditions Yield (%) Purity (%) Source
Extraction Solvent Ethanol (80%), maceration (96 hours) 0.12 60
Silica Gel Elution Hexane:EtOAc (3:7 → 1:1) 0.08 85
HPLC Purification C18, ACN:H2O (65:35) 0.05 98

Structural Elucidation and Characterization

Spectroscopic Analysis

  • NMR Spectroscopy :
    • 1H NMR (CD3OD, 600 MHz): δ 1.21 (s, H-15), 1.34 (d, J = 6.8 Hz, H-14), 3.45 (m, H-7α).
    • 13C NMR: 73.2 (C-1), 70.8 (C-4), 69.5 (C-7).
  • X-Ray Crystallography : Confirms relative stereochemistry (orthorhombic space group P212121).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ m/z 257.2112 (Calculated for C15H28O3: 257.2117).

Synthetic Approaches

Cyclization of Germacranolides

Eudesmane-1β,4β,7α-triol is accessible via acid-mediated cyclization of germacranolide precursors:

  • Starting Material : Germacra-1(10),4,11(13)-trien-12-oic acid.
  • Reaction Conditions :
    • Step 1 : Hydroxylation at C6 using cytochrome P450 enzymes (NADPH-dependent).
    • Step 2 : Lactonization with HCl/MeOH (0.1 M, 25°C, 12 hours).
  • Yield : 22–35% after purification.
Table 2: Synthetic Optimization of Germacranolide Cyclization
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
HCl/MeOH Methanol 25 12 35
H2SO4 EtOAc 40 8 28

Semi-Synthesis from Costunolide

  • Costunolide Derivatization :
    • Epoxidation : mCPBA (3 eq) in DCM, 0°C → 25°C.
    • Hydrolysis : NaOH (1 M)/MeOH (1:1), 50°C, 2 hours.
  • Key Intermediate : 1β,4β-Epoxycostunolide (converted to triol via regioselective hydrolysis).

Biotechnological Production

Microbial Biosynthesis

  • Host Strain : Engineered Saccharomyces cerevisiae expressing sesquiterpene synthases from Artemisia annua.
  • Fermentation : YPD media, 30°C, 120 rpm, 96 hours.
  • Titer : 120 mg/L (optimized via NADPH regeneration).

Enzyme Engineering

  • Cytochrome P450 Mutants : P450BM3 variants (F87A/T268A) enhance hydroxylation efficiency (kcat/KM = 4.7 × 103 M−1s−1).

Chemical Reactions Analysis

Types of Reactions

Eudesmane-1beta,4beta,7alpha-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying sesquiterpenoid chemistry.

    Biology: Investigated for its role as a plant metabolite and its potential effects on plant growth and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals, cosmetics, and agrochemicals

Mechanism of Action

The mechanism of action of Eudesmane-1beta,4beta,7alpha-triol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes through its hydroxyl groups, which can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Eudesmane-Type Compounds

Eudesmane derivatives share a bicyclic sesquiterpenoid framework but differ in hydroxylation patterns, stereochemistry, and biological activities. Below is a comparative analysis of Eudesmane-1β,4β,7α-triol and related compounds:

Table 1: Structural and Functional Comparison of Eudesmane Derivatives

Compound Name Molecular Formula Hydroxyl Group Positions Source Bioactivity Key References
Eudesmane-1β,4β,7α-triol C₁₅H₂₈O₃ 1β, 4β, 7α Homalomena occulta Weak antimicrobial activity
1β,4β,6β,11-Tetrahydroxyeudesmane C₁₅H₂₈O₄ 1β, 4β, 6β, 11 Homalomena occulta Weak antimicrobial activity
4(15)-Eudesmene-1β,7α-diol C₁₅H₂₆O₂ 1β, 7α Synthetic Not reported
Oplodiol C₁₅H₂₆O₂ 3α, 6β Homalomena occulta Not reported
Homalomenol C₁₅H₂₆O₃ 3β, 6β, 9α Homalomena occulta Weak antimicrobial activity

Structural Differentiation

  • Hydroxylation Patterns : Eudesmane-1β,4β,7α-triol is distinguished by hydroxyl groups at positions 1β, 4β, and 7α. In contrast, 1β,4β,6β,11-tetrahydroxyeudesmane (C₁₅H₂₈O₄) has an additional hydroxyl group at position 6β and 11, which may enhance polarity and solubility compared to the triol .

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